Methyl Ionone Gamma

Description

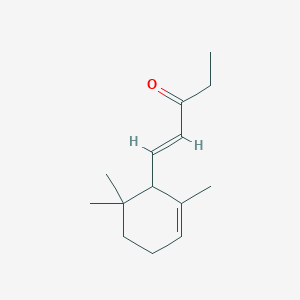

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKMGDRERYMTJX-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197970 | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl-alpha-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/87/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air) | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2 | |

| Record name | 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93302-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ionone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ionone, methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(E)]-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and characterization of methyl ionone gamma isomers

An In-depth Technical Guide on the Synthesis and Characterization of Methyl Ionone Gamma Isomers

Abstract

Methyl ionones are highly valued aromatic ketones, indispensable in the fragrance and flavor industries for their characteristic woody and violet scents. Among its various isomers, γ-methyl ionone (often referred to commercially as α-isomethyl ionone) is particularly prized for its refined floral-woody olfactory profile. The industrial synthesis of methyl ionone, however, typically yields a complex mixture of isomers, making the selective synthesis and accurate characterization of the gamma isomer a significant challenge. This technical guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing this compound isomers. It details the established two-step synthetic pathway involving aldol condensation and acid-catalyzed cyclization, explores strategies for controlling isomer ratios, and outlines key analytical protocols for isomer differentiation and characterization, including chromatographic and spectroscopic techniques.

Introduction

The ionone family of compounds is a cornerstone of modern perfumery, first patented in 1893.[1] Methyl ionones, which are C14 ketones, are prepared by the condensation of citral with methyl ethyl ketone followed by cyclization.[2] This process results in a mixture of several isomers, including alpha, beta, and gamma variants, each possessing a unique scent profile.[2][3]

Nomenclature and Isomerism: The nomenclature of methyl ionones can be complex. The reaction of citral's aldehyde group can occur with either the methyl or the methylene group of methyl ethyl ketone, leading to "normal" and "iso" series of pseudo-ionone precursors, respectively.[2] Subsequent cyclization of these precursors yields different isomers. The term "gamma-methyl ionone" is often used in the fragrance industry to describe the alpha-iso isomer (α-isomethyl ionone) or a commercial mixture where this isomer is predominant (typically 60-70%).[2][4] This isomer is renowned for its superior violet-orris character.[4]

Synthesis of Methyl Ionone Isomers

The commercially practiced synthesis of methyl ionones is a two-step process that begins with the aldol condensation of citral and methyl ethyl ketone to form an acyclic intermediate, pseudo-methyl ionone. This intermediate is then subjected to an acid-catalyzed cyclization to yield the final mixture of methyl ionone isomers.[3][5]

Caption: Overall workflow for the synthesis of methyl ionone isomers.

Step 1: Aldol Condensation to Pseudo-Methyl Ionone

The first step is a base-catalyzed aldol condensation. To maximize the yield of the desired γ-isomer, it is crucial to favor the formation of the pseudo-iso-methyl ionone precursor, which arises from the reaction at the methylene group of methyl ethyl ketone.[2]

Experimental Protocol: Aldol Condensation This protocol is adapted from patented industrial processes.[2]

-

Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe is charged with a solvent (e.g., methanol) and an excess of methyl ethyl ketone.[2]

-

Catalyst Introduction: A solution of a base catalyst, such as sodium methylate or potassium hydroxide in methanol, is added to the reactor.[2]

-

Temperature Control: The mixture is cooled to a temperature range of -20°C to 0°C. Lower temperatures have been shown to favor the formation of the desired iso-hydroxy ketone isomer.[2]

-

Reagent Addition: A mixture of citral and methyl ethyl ketone is added dropwise to the cooled, stirred solution over several hours, maintaining the low temperature.[2]

-

Reaction: The reaction is stirred for an extended period (e.g., 15 to 126 hours) at a controlled low temperature (0°C to 5°C) to ensure complete condensation.[2]

-

Workup: The reaction is quenched by adding a weak acid (e.g., acetic acid) to neutralize the catalyst. The solvent and excess ketone are removed under reduced pressure. The resulting crude product contains the β-hydroxy ketone, which can be dehydrated (often during the subsequent cyclization step) to yield pseudo-methyl ionone.[2]

Step 2: Acid-Catalyzed Cyclization

The pseudo-methyl ionone intermediate is cyclized using an acid catalyst. The choice of acid and reaction conditions critically influences the final ratio of α, β, and γ isomers.[3][5]

Caption: Influence of catalysts on the cyclization of pseudo-iso-methyl ionone.

Experimental Protocol: Cyclization This protocol is based on established laboratory and industrial methods.[2][5]

-

Catalyst and Reagents: The crude pseudo-methyl ionone is mixed with an acid catalyst. Phosphoric acid (e.g., 85%) is commonly used to favor the formation of α- and γ-isomers.[2][5]

-

Temperature Control: The reaction temperature is carefully controlled. For phosphoric acid-catalyzed cyclization, temperatures are typically maintained between 60°C and 90°C.[2] Lower temperatures are generally known to favor the 'iso' forms, including the gamma isomer.[3]

-

Reaction: The mixture is heated and stirred for a defined period (e.g., 1-2 hours) until the cyclization is complete, as monitored by techniques like gas chromatography.[2]

-

Workup: The reaction mixture is cooled, diluted with water, and the organic layer is separated. The organic phase is washed with a dilute base (e.g., sodium bicarbonate solution) to remove residual acid, followed by washing with water until neutral.

-

Purification: The crude product is purified by fractional vacuum distillation to separate the methyl ionone isomers from non-volatile residues.

Summary of Conditions for Isomer Control

The final composition of the methyl ionone product is highly dependent on the reaction parameters.

| Parameter | Condition | Predominant Isomer(s) Favored | Reference |

| Condensation Catalyst | Potassium Hydroxide/Alkoxide | Higher proportion of iso-precursor | [2] |

| Condensation Temperature | Low (-20°C to 10°C) | iso-precursor | [2] |

| Cyclization Catalyst | Phosphoric Acid (weaker acid) | α- and γ- (iso) isomers | [3][5] |

| Cyclization Catalyst | Sulfuric Acid (stronger acid) | β-isomer (thermodynamically stable) | [3][5] |

| Cyclization Temperature | Lower temperatures | 'iso' forms (including gamma) | [3] |

Characterization and Isomer Differentiation

Due to the structural similarity of the isomers, a combination of chromatographic and spectroscopic techniques is required for accurate identification and quantification.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying methyl ionone isomers.[3] Isomers are separated based on their volatility and interaction with the GC column's stationary phase, and their mass spectra provide structural information for identification.[6] Identification relies on comparing retention times and fragmentation patterns to those of known standards.[3][6] High-purity samples of this compound are reported to contain around 64% of the iso-alpha isomer.[3]

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of methyl ionone and can be used to quantify the different isomers present in a mixture.[3] It is particularly useful for analyzing non-volatile or thermally sensitive impurities that are not suitable for GC.[3]

Thin-Layer Chromatography (TLC): Multiple-run TLC on silica gel plates with benzene as the solvent has been successfully used to separate α-ionone, β-ionone, α-methylionone, and β-methylionone, demonstrating its utility for isomer separation.[7][8]

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is an excellent tool for confirming the presence of key functional groups and for differentiating isomers. While all methyl ionone isomers will exhibit a characteristic strong absorption for the α,β-unsaturated ketone group, the "fingerprint" region (below 1600 cm⁻¹) will show distinct patterns for each isomer due to differences in their overall molecular structure and bond vibrations.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Each isomer will have a unique set of signals with distinct chemical shifts, multiplicities (splitting patterns), and integration values corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.[12] This allows for unambiguous structural assignment when compared with reference spectra.

Physicochemical and Spectroscopic Data Summary

| Property / Technique | Observation for Methyl Ionone Isomers | Reference |

| Molecular Formula | C₁₄H₂₂O | [13] |

| Molecular Weight | 206.33 g/mol | [4] |

| Refractive Index (gamma) | 1.4980–1.5030 | [3] |

| Density (gamma) | 0.927–0.935 g/cm³ | [3] |

| GC-MS | Isomers are separated by retention time; identification by unique mass fragmentation patterns. | [3][6] |

| IR Spectrum | All isomers show a strong C=O stretch. The fingerprint region is unique for each isomer. | [9][14] |

| ¹H NMR Spectrum | Unique chemical shifts and splitting patterns for protons on the ring and side chain allow for differentiation. | [12][15] |

Conclusion

The synthesis of this compound is a well-established but nuanced process, where the final isomeric composition is dictated by precise control over reaction conditions. Maximizing the yield of the desired gamma isomer (α-isomethyl ionone) requires favoring the formation of the pseudo-iso-methyl ionone precursor during the initial aldol condensation, typically by using low temperatures. Subsequent cyclization with a weaker acid like phosphoric acid further directs the reaction toward the desired product. The characterization of the resulting isomeric mixture relies on a combination of powerful analytical techniques, with GC-MS being the most critical tool for separation and identification. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of these important fragrance compounds.

References

- 1. fraterworks.com [fraterworks.com]

- 2. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

- 3. This compound (γ-Methyl Ionone) | For Research [benchchem.com]

- 4. This compound (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of some isomeric ionones and methylionones by multiple thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Separation of some isomeric ionones and methylionones by multiple thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. hpst.cz [hpst.cz]

- 10. m.youtube.com [m.youtube.com]

- 11. Infrared Ion Spectroscopy: An Analytical Tool for the Study of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Buy this compound (EVT-1183810) | 1322-70-9 [evitachem.com]

- 14. 6-Methyl ionone [webbook.nist.gov]

- 15. BETA-N-METHYLIONONE(127-43-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Gamma-Methyl Ionone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-methyl ionone is a significant aroma chemical, prized for its characteristic violet, orris, and woody scent profile.[1] While commonly referred to as a single entity, commercial gamma-methyl ionone is typically a mixture of isomers, with alpha-isomethyl ionone being the predominant component.[1][2] Understanding the nuanced physicochemical properties of this isomeric mixture is paramount for its effective application in fragrance formulations, as well as for exploring its potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of gamma-methyl ionone, detailed experimental methodologies for its analysis and synthesis, and an exploration of its interaction with olfactory signaling pathways.

Physicochemical Properties

The physicochemical properties of gamma-methyl ionone are largely dictated by its primary constituent, alpha-isomethyl ionone. The properties of the isomeric mixture and its key individual isomers are summarized below.

| Property | Gamma-Methyl Ionone (Isomeric Mixture) | Alpha-Isomethyl Ionone | Beta-Isomethyl Ionone |

| CAS Number | 1335-46-2[2][3] | 127-51-5[3] | 79-89-0[3][4] |

| Molecular Formula | C₁₄H₂₂O[2] | C₁₄H₂₂O[5] | C₁₄H₂₂O |

| Molecular Weight | 206.32 g/mol [6] | 206.3239 g/mol [5] | 206.32 g/mol |

| Appearance | Colorless to pale yellow liquid[5] | Colorless or pale-straw colored liquid[5] | - |

| Boiling Point | - | 93 °C @ 3.1 mmHg[5], 121-122 °C @ 9 Torr[6], 232 °C @ 760 mmHg[1][7] | 301.28 °C @ 760.00 mm Hg (estimated)[4] |

| Melting Point | Not available | Not available[8] | 62.00 °C @ 760.00 mm Hg[4] |

| Density | - | 0.93 g/cm³ (20 °C)[5], 0.925-0.929 g/cm³ @ 25 °C[7] | - |

| Refractive Index | - | 1.5000-1.5020 @ 20 °C[7] | - |

| Solubility | Soluble in ethanol and oils; insoluble in water.[9] | 0.064 g/L in water[5] | Soluble in alcohol; 2.309 mg/L in water @ 25 °C (estimated)[4] |

| Vapor Pressure | - | 0.003000 mmHg @ 25.00 °C (estimated)[1][7] | 0.001000 mmHg @ 25.00 °C (estimated)[4] |

| Flash Point | - | > 110 °C[1][7] | > 100 °C[4] |

Experimental Protocols

Synthesis of Methyl Ionone Isomers via Aldol Condensation

The industrial synthesis of methyl ionone isomers is primarily achieved through a base-catalyzed aldol condensation of citral with methyl ethyl ketone, followed by an acid-catalyzed cyclization.[5]

Objective: To synthesize a mixture of pseudo-methyl ionone isomers.

Materials:

-

Citral (distilled)

-

Methyl ethyl ketone (MEK)

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Anhydrous calcium chloride (CaCl₂)

-

Deionized water

-

Round bottom flask (1 L)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

Procedure:

-

In a 1 L round bottom flask, add 205 g of methyl ethyl ketone.

-

While stirring rapidly, add 6.33 g of a 40% aqueous NaOH solution. Note that the solution may not be fully miscible.[10]

-

Immediately add 102.0 g of distilled citral to the mixture with continued vigorous stirring.[10]

-

Gently heat the mixture to 40-60 °C using a heating mantle. The reaction is slightly exothermic.[10]

-

Maintain the temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash it four times with 100 mL portions of deionized water to remove the catalyst and any unreacted water-soluble components.[10]

-

Separate the organic layer, which contains the crude pseudo-methyl ionone.

-

Dry the organic layer over anhydrous calcium chloride.[10]

-

The resulting crude product can be purified by vacuum distillation.[10]

Logical Workflow for Synthesis:

References

- 1. alpha-isomethyl ionone (80% min.), 127-51-5 [thegoodscentscompany.com]

- 2. Methyl ionone (mixture of isomers) | The Fragrance Conservatory [fragranceconservatory.com]

- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 4. beta-isomethyl ionone, 79-89-0 [thegoodscentscompany.com]

- 5. α-Isomethyl ionone - Wikipedia [en.wikipedia.org]

- 6. 127-51-5 CAS MSDS (ALPHA-ISO-METHYLIONONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. alpha-isomethyl ionone (90% min.), 127-51-5 [thegoodscentscompany.com]

- 8. alpha-isomethyl ionone (70% min.) [flavscents.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Sciencemadness Discussion Board - pseudoisomethylionone by Aldol condensation of citral with methylethylketone - Powered by XMB 1.9.11 [sciencemadness.org]

Spectroscopic data analysis of methyl ionone gamma (NMR, MS, IR)

Introduction

γ-Methyl ionone, predominantly known in the fragrance and flavor industry as α-isomethyl ionone (CAS 127-51-5), is a key aroma chemical prized for its characteristic woody and violet floral scent. As a member of the ionone family, its synthesis often results in a mixture of isomers. Therefore, precise analytical techniques are crucial for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the spectroscopic data analysis of γ-methyl ionone, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, fragrance development, and quality assurance.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the mass spectrometry and infrared spectroscopy of α-isomethyl ionone. Due to the limited availability of experimental NMR data for α-isomethyl ionone in public databases, representative data for the closely related isomer, α-ionone, is provided for reference and comparative purposes.

Table 1: Mass Spectrometry (MS) Data for α-Isomethyl Ionone

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 41 | 65 | C3H5+ |

| 43 | 80 | CH3CO+ |

| 55 | 30 | C4H7+ |

| 67 | 35 | C5H7+ |

| 77 | 25 | C6H5+ |

| 91 | 50 | C7H7+ (Tropylium ion) |

| 109 | 40 | [C8H13]+ |

| 121 | 100 (Base Peak) | [C9H13]+ |

| 136 | 60 | [M - C5H6O]+ (Retro-Diels-Alder) |

| 191 | 30 | [M - CH3]+ |

| 206 | 45 | [M]+ (Molecular Ion) |

Table 2: Infrared (IR) Spectroscopy Data for α-Isomethyl Ionone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1670 | C=O Stretch | α,β-Unsaturated Ketone |

| 1625 | C=C Stretch | Alkene |

| 1450 | C-H Bend | Alkyl |

| 1360 | C-H Bend | Gem-dimethyl |

| 1250 | C-O Stretch | Ketone |

| 980 | =C-H Bend (trans) | Alkene |

Table 3: Reference ¹H NMR Data for α-Ionone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.86 | s | 3H | CH₃ |

| 0.93 | s | 3H | CH₃ |

| 1.57 | s | 3H | CH₃-C= |

| 1.40-2.09 | m | 4H | -CH₂-CH₂- |

| 2.25 | s | 3H | -C(O)CH₃ |

| 5.50 | m | 1H | =CH- |

| 6.07 | d | 1H | =CH-C(O)- |

| 6.60 | d | 1H | -CH=CH-C(O)- |

Table 4: Reference ¹³C NMR Data for α-Ionone

| Chemical Shift (δ, ppm) | Carbon Type |

| 22.77 | CH₃ |

| 23.04 | CH₃ |

| 26.83 | CH₃ |

| 26.94 | CH₃ |

| 27.80 | C |

| 31.27 | CH₂ |

| 32.53 | CH₂ |

| 54.34 | CH |

| 122.68 | CH |

| 131.95 | C |

| 132.38 | CH |

| 148.93 | CH |

| 198.26 | C=O |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are outlined below. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh 5-10 mg of the methyl ionone gamma sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2 ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

2.1.3 ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Tune and shim the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

2.2.1 Sample Introduction (Gas Chromatography - GC-MS)

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5 or similar). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

2.2.2 Ionization and Analysis (Electron Ionization - EI)

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

2.3.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the neat liquid this compound sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

2.3.2 Data Acquisition (Fourier Transform Infrared - FTIR)

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting interferogram is subjected to a Fourier transform to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like γ-methyl ionone.

Caption: Workflow for Spectroscopic Data Analysis.

Natural occurrence and biosynthesis of methyl ionone gamma

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Methyl Ionone Gamma

Executive Summary

This compound, a cornerstone of the fragrance industry revered for its sophisticated violet and orris scent profile, is a subject of considerable ambiguity regarding its natural origins. While its parent compounds, the ionones (α, β, γ), are well-documented natural products arising from the degradation of carotenoids in numerous plant species, the natural occurrence of methyl ionones is not definitively confirmed by modern analytical techniques. Commercial this compound is a synthetic mixture of isomers, with its name referring to a specific olfactory profile rather than a single, naturally occurring gamma-isomer.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the state of knowledge regarding this compound. It clarifies its synthetic origin, details the well-established biosynthetic pathways of its natural ionone precursors, presents quantitative data on the biotechnological production of related compounds, and provides detailed experimental protocols for their analysis and synthesis.

The Distinction: Natural Ionones vs. Synthetic Methyl Ionones

The ionone family comprises C13-norisoprenoid ketones that are significant components of the aroma of many flowers, fruits, and vegetables. The primary isomers—alpha-, beta-, and gamma-ionone—are naturally formed through the enzymatic cleavage of carotenoids.[1][2]

In contrast, "this compound" (CAS No. 1335-46-2) is a term used in the fragrance industry to describe a specific mixture of synthetic isomers.[3][4][5] This mixture is prized for its refined woody-violet and orris notes.[3][5] While its structural similarity to natural ionones suggests a theoretical possibility of formation via carotenoid breakdown and subsequent methylation, its presence in nature remains unconfirmed.[6] If it does exist naturally, it would be in trace amounts, making extraction economically unviable.[6] The primary component of most commercial "this compound" formulations is typically α-isomethyl ionone.[5][6]

Natural Occurrence of Ionone Precursors

While this compound itself is not considered a widespread natural product, its parent compounds, the ionones, are. They are found in a variety of natural sources as products of carotenoid degradation. The enzymatic cleavage of carotenoids like β-carotene releases these volatile aroma compounds.[1][7]

Table 1: Selected Natural Sources of Ionones

| Natural Source | Predominant Ionone Isomer(s) | Reference(s) |

| Raspberry | β-Ionone | [1] |

| Tea (Camellia sinensis) | β-Ionone | [1][8] |

| Tomato | β-Ionone | [1] |

| Apricot | β-Ionone | [1] |

| Osmanthus fragrans | α-Ionone, β-Ionone | [1][9] |

| Grapes (Vitis vinifera) | β-Ionone | [10] |

| Petunia hybrida | β-Ionone | [1] |

| Rose (Rosa bourboniana) | β-Ionone | [1] |

Biosynthesis of Natural Ionones

The biosynthesis of ionones is a multi-step process that begins with the universal isoprenoid pathway and culminates in the specific enzymatic cleavage of a C40 carotenoid precursor.

The Carotenoid Biosynthetic Pathway

The journey to ionones starts with the methylerythritol 4-phosphate (MEP) pathway in plant plastids, which produces the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[11] These molecules are sequentially condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP).[11] Two molecules of GGPP are then combined by the enzyme phytoene synthase (PSY) to form phytoene, the first committed step in carotenoid biosynthesis.[11] A series of desaturation and isomerization reactions convert phytoene to lycopene. Subsequently, lycopene is cyclized by lycopene β-cyclase (LCY-B) to form β-carotene, the direct precursor for β-ionone.[11]

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The final step in ionone biosynthesis is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][12] Specifically, CCD1 and CCD4 are known to cleave β-carotene at the 9,10 and 9',10' positions to yield two molecules of the C13-norisoprenoid β-ionone and one molecule of a C14 dialdehyde.[1][10] This enzymatic action is a key contributor to the characteristic aroma of many fruits and flowers.[8][11]

Chemical Synthesis of Methyl Ionone

The industrial production of methyl ionone relies entirely on chemical synthesis. The process is a two-step reaction analogous to the synthesis of unsubstituted ionones.

-

Aldol Condensation: The synthesis begins with a base-catalyzed aldol condensation between citral and methyl ethyl ketone (MEK). The reaction of the citral aldehyde group with the methylene group of MEK leads to the formation of the desired "iso" precursor, pseudo-isomethyl ionone.[6][13]

-

Cyclization: The resulting acyclic intermediate, pseudo-isomethyl ionone, is then subjected to an acid-catalyzed cyclization. The choice of acid and reaction conditions (e.g., temperature) influences the final ratio of isomers (α, β, γ) in the product mixture.[3][13] Weaker acids like phosphoric acid tend to favor the formation of the alpha- and gamma-isomers.[3][14]

References

- 1. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.aaup.edu [repository.aaup.edu]

- 3. This compound (γ-Methyl Ionone) | For Research [benchchem.com]

- 4. Gamma Methyl Ionone (1322-70-9) | Quality Chemical Dealer [chemicalbull.com]

- 5. This compound A (1335-46-2) – Premium Violet-Like Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. This compound (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of α- and β-ionone, prominent scent compounds, in flowers of Osmanthus fragrans - Acta Biochimica Polonica - Volume 59, Issue 1 (2012) - PSJD - Yadda [psjd.icm.edu.pl]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Metabolism of Carotenoids and β-Ionone Are Mediated by Carotenogenic Genes and PpCCD4 Under Ultraviolet B Irradiation and During Fruit Ripening [frontiersin.org]

- 12. Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3840601A - Process for preparation of methyl ionones - Google Patents [patents.google.com]

- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]

An In-depth Technical Guide to the Olfactory Receptor Interactions of Methyl Ionone Gamma and Related Ionones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ionone gamma, a key component in the fragrance industry prized for its characteristic violet and orris scent, interacts with specific olfactory receptors (ORs) to initiate the perception of smell. While direct deorphanization studies for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its interactions can be extrapolated from studies on structurally similar ionones, such as β-ionone and α-ionone. This guide synthesizes the current knowledge on the olfactory receptors that recognize these ionones, presenting quantitative binding data, detailing the downstream signaling cascades, and providing methodologies for the key experiments used in this field of research. The primary receptors identified for ionones are the human olfactory receptors OR51E2 and OR10A6. This document serves as a technical resource for researchers in olfaction, pharmacology, and fragrance development, providing the foundational knowledge for future studies aimed at elucidating the specific interactions of this compound.

Introduction to this compound

This compound is a collective term for a mixture of isomers, with the predominant component being α-isomethyl ionone.[1] It is a synthetic ketone with the molecular formula C₁₄H₂₂O, widely used in perfumery for its floral-woody and violet-orris aroma.[1][2] Understanding how this molecule interacts with olfactory receptors is crucial for both fragrance design and for studying the broader principles of chemosensation. Olfactory receptors are the largest superfamily of G protein-coupled receptors (GPCRs) in the human genome and are the primary mediators of our sense of smell.[3][4] The interaction between an odorant like this compound and its cognate receptor(s) is the first step in a complex signaling cascade that results in a neural signal being sent to the brain.[3][5]

Due to a lack of specific deorphanization studies for this compound, this guide will focus on the well-characterized interactions of its close structural analogs, β-ionone and α-ionone, to provide a robust predictive framework for the receptor interactions of this compound.

Identified Olfactory Receptors for Ionones

Research has successfully identified specific human olfactory receptors that are activated by ionones. These findings are critical for understanding the molecular basis of the perception of violet-like scents.

-

OR51E2 and β-Ionone: The human olfactory receptor OR51E2 , also known as Prostate-Specific G Protein-Coupled Receptor (PSGR), has been identified as a primary receptor for β-ionone.[6][7][8] This receptor is not only expressed in olfactory sensory neurons but also ectopically in various other tissues, including prostate cells, melanocytes, and retinal pigment epithelial (RPE) cells, where it is involved in regulating cell proliferation and migration.[6][8][9]

-

OR10A6 and α-Ionone: The human olfactory receptor OR10A6 has been identified as a receptor for α-ionone.[5] Activation of this receptor by α-ionone has been shown to induce apoptosis in certain cell types by modulating the Hippo signaling pathway.[5]

Given that this compound is predominantly α-isomethyl ionone, it is highly probable that it interacts with OR10A6 or a receptor with a similar binding pocket. The slight structural differences between the isomers likely result in varied affinities and activation of a unique combination of olfactory receptors, contributing to its distinct scent profile.

Quantitative Data on Ionone-Receptor Interactions

The binding affinity of a ligand for its receptor is a key parameter in pharmacology and sensory science. The potency of an odorant is often expressed as its half-maximal effective concentration (EC₅₀), which is the concentration of the odorant that provokes a response halfway between the baseline and maximum response. The EC₅₀ values for ionone interactions with their respective receptors have been determined in various studies, though they can vary depending on the experimental system and readout used.

| Odorant | Receptor | Cell Line | Assay Type | Reported EC₅₀ | Citation(s) |

| β-Ionone | OR51E2 | HEK293 | Calcium Imaging | ~2.5 µM | [10] |

| β-Ionone | Prostate Cancer Cells | ERK1/2 Activation | ~20 µM | [4][11] | |

| β-Ionone | Retinal Pigment Epithelial (RPE) Cells | Calcium Imaging | 91 µM | [6] | |

| α-Ionone | OR10A6 | A431 Cells | cAMP Assay | 152.4 µM | [5] |

Table 1: Summary of Quantitative Data for Ionone-Receptor Interactions.

Olfactory Receptor Signaling Pathways

The binding of an odorant to an olfactory receptor initiates a well-characterized signaling cascade within the olfactory sensory neuron. This process transduces the chemical signal of the odorant into an electrical signal that can be interpreted by the brain.

The Canonical cAMP-Mediated Signaling Pathway

The primary signal transduction pathway for most vertebrate olfactory receptors is mediated by cyclic adenosine monophosphate (cAMP).[3][4][5]

-

Receptor Activation: An odorant molecule, such as an ionone, binds to a specific olfactory receptor (e.g., OR51E2) located on the cilia of an olfactory sensory neuron.[12]

-

G-Protein Coupling: This binding event causes a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf.[3][4]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates from the βγ subunits and activates adenylyl cyclase type III (ACIII).[3]

-

cAMP Production: ACIII catalyzes the conversion of ATP to cAMP, leading to a rapid increase in the intracellular concentration of cAMP.[3][4]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[4]

-

Depolarization: The opening of CNG channels allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions depolarizes the olfactory sensory neuron.[3][5]

-

Signal Amplification: The initial depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. The subsequent efflux of Cl⁻ ions further depolarizes the cell, generating a receptor potential.[5]

-

Action Potential Generation: If the receptor potential is strong enough to reach the threshold at the axon hillock, it triggers the firing of action potentials, which are then transmitted to the olfactory bulb in the brain.[13]

Non-Canonical and Ectopic Signaling

In non-olfactory tissues, the activation of ORs like OR51E2 by β-ionone can trigger different downstream pathways. For instance, in prostate cancer cells, OR51E2 activation leads to the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is involved in cell proliferation and survival.[4][11] This highlights the diverse functional roles of olfactory receptors outside of the nasal epithelium.

Experimental Protocols

The deorphanization of olfactory receptors and the characterization of their ligands rely on a set of specialized molecular and cellular biology techniques. The following are detailed overviews of the key experimental protocols.

Heterologous Expression of Olfactory Receptors

A major challenge in studying olfactory receptors is their poor expression and trafficking to the plasma membrane in typical heterologous cell systems.[14] To overcome this, specific protocols involving accessory proteins have been developed.

Objective: To functionally express a specific olfactory receptor (e.g., OR51E2) in a non-olfactory cell line (e.g., HEK293T) for subsequent functional assays.

Methodology:

-

Vector Construction: The coding sequence of the target olfactory receptor is cloned into a mammalian expression vector. Often, an N-terminal tag, such as the first 20 amino acids of rhodopsin (Rho-tag), is added to promote membrane trafficking and for immunodetection.

-

Co-transfection with Accessory Proteins: HEK293T cells are co-transfected with the OR-containing vector and plasmids encoding for Receptor-Transporting Proteins (RTPs), such as RTP1 and RTP2. These proteins are crucial for the proper folding and cell-surface expression of many ORs.[14] Additionally, a plasmid encoding the olfactory G-protein subunit, Gαolf, is often co-transfected to couple the receptor to the downstream signaling pathway.

-

Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.

-

Verification of Expression: Cell-surface expression of the tagged OR can be verified using immunocytochemistry or flow cytometry with an antibody against the N-terminal tag.

Calcium Imaging Assay

Calcium imaging is a widely used functional assay to measure the activation of GPCRs that couple to the Gαq pathway or, in the case of Gαolf-coupled ORs, the increase in intracellular calcium resulting from CNG channel opening.[8][15]

Objective: To measure the increase in intracellular calcium concentration in OR-expressing cells upon stimulation with an odorant.

Methodology:

-

Cell Preparation: HEK293T cells, previously transfected with the OR of interest, Gαolf, and RTPs, are plated on glass-bottom dishes.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes. These dyes exhibit a change in their fluorescent properties upon binding to Ca²⁺.

-

Baseline Measurement: The plate is placed on the stage of an inverted fluorescence microscope equipped with a camera. The baseline fluorescence of the cells is recorded for a short period before stimulation.

-

Odorant Stimulation: A solution containing the odorant (e.g., β-ionone) at a specific concentration is perfused over the cells.

-

Data Acquisition: The fluorescence intensity of individual cells is recorded over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated (ΔF/F₀) to quantify the response. Dose-response curves can be generated by stimulating with a range of odorant concentrations to determine the EC₅₀ value.

Luciferase Reporter Gene Assay

This assay provides a quantitative measure of cAMP production, which is a direct downstream consequence of Gαolf activation.

Objective: To quantify the activation of an OR by measuring the odorant-induced increase in cAMP levels.

Methodology:

-

Vector Co-transfection: HEK293T cells are co-transfected with the OR expression vector, along with vectors for RTP1, Gαolf, and a reporter plasmid. The reporter plasmid contains the firefly luciferase gene under the control of a promoter with a cyclic AMP response element (CRE). A second plasmid containing the Renilla luciferase gene under a constitutive promoter is also co-transfected to normalize for transfection efficiency.

-

Cell Culture and Stimulation: 24 hours post-transfection, the culture medium is replaced with a medium containing the odorant at various concentrations. The cells are incubated for a few hours.

-

Lysis and Luminescence Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer after the addition of their respective substrates.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates an increase in cAMP levels and thus, receptor activation. Dose-response curves are generated to calculate EC₅₀ values.

Conclusion and Future Directions

While the specific olfactory receptors for this compound have not yet been definitively deorphanized, a strong predictive framework can be established based on its structural similarity to β-ionone and α-ionone. The human olfactory receptors OR51E2 and OR10A6 are key receptors for these related molecules, and it is highly probable that they, or other closely related receptors, are involved in the perception of this compound. The quantitative data available for β-ionone and α-ionone provide a valuable reference for the expected potency of this compound.

Future research should focus on the direct screening of this compound and its primary isomer, α-isomethyl ionone, against a library of human olfactory receptors using the established heterologous expression and functional assay protocols detailed in this guide. Such studies will not only pinpoint the specific receptors responsible for its distinct aroma but will also contribute to a more comprehensive understanding of the structure-activity relationships that govern our sense of smell. Furthermore, investigating the potential activation of these receptors in ectopic tissues could unveil novel pharmacological targets for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Agonists of G‑Protein-Coupled Odorant Receptors Are Predicted from Chemical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation | Semantic Scholar [semanticscholar.org]

- 4. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCDB » SEARCH [tcdb.org]

- 8. Ionone Is More than a Violet’s Fragrance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation [frontiersin.org]

- 10. oncotarget.com [oncotarget.com]

- 11. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. genecards.org [genecards.org]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Methyl Ionone Gamma and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ionone gamma, a key component in the fragrance industry, is gaining increasing attention for its biological activities, primarily mediated through the olfactory receptor OR51E2, which is ectopically expressed in various tissues. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Structure-Activity Relationship of this compound and its Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. While specific quantitative data for this compound remains limited in publicly accessible literature, the SAR can be inferred from studies on the broader class of ionones, particularly their interaction with the olfactory receptor OR51E2, also known as Prostate-Specific G-protein Coupled Receptor (PSGR).

Commercial methyl ionone is typically a mixture of isomers, with the "gamma" designation referring to a specific isomeric composition, often rich in α-isomethyl ionone.[1] The olfactory character of these isomers varies significantly, with gamma isomers providing a refined floral-violet and orris-like scent, while alpha isomers have woody-leathery tones, and beta isomers exhibit fruity-raspberry nuances.[2]

Studies on β-ionone, a close structural analog, have shown that it acts as an agonist of OR51E2, with reported EC50 values of approximately 2.5 µM and 20 µM in different cellular contexts.[3][4] α-Ionone has been reported to also act as an agonist of OR51E2, promoting prostate tumor growth in vivo, suggesting that even structurally similar analogs can elicit different downstream effects.[5] This highlights the concept of biased agonism, where ligands can preferentially activate certain signaling pathways over others. Further research is required to elucidate the precise nature of this compound's interaction with OR51E2 and whether it exhibits biased agonism.

The key structural features influencing the activity of ionones at the OR51E2 receptor are thought to include the trimethylcyclohexenyl ring and the enone side chain. Modifications to these moieties can significantly impact binding affinity and efficacy. The synthesis of various ionone and methyl ionone analogs has been a subject of interest, primarily for the fragrance industry, but these synthetic endeavors also provide a basis for exploring the SAR for biological activity.[6]

Quantitative Data on Ionone Analogs

To facilitate a clear comparison of the biological activities of ionone analogs, the following table summarizes the available quantitative data. It is important to note the absence of specific data for this compound, highlighting a significant area for future research.

| Compound | Biological Target | Assay Type | Measured Activity (EC50) | Cell Line | Reference |

| β-Ionone | OR51E2 | Calcium Imaging | ~2.5 µM | HEK293 | [3] |

| β-Ionone | OR51E2 | ERK1/2 Activation | ~20 µM | Prostate Cancer Cells | [4] |

| β-Ionone | OR51E2 | Calcium Imaging | 91 µM | Retinal Pigment Epithelial Cells | [7] |

| α-Ionone | OR51E2 | Cell Proliferation/Invasiveness | Agonist activity observed | LNCaP | [5] |

Signaling Pathways of OR51E2

The activation of the G-protein coupled receptor OR51E2 by ionone analogs initiates a cascade of intracellular signaling events. The primary pathway involves the Gβγ subunit of the G-protein, which in turn activates Phosphoinositide 3-kinase γ (PI3Kγ). This leads to the activation of ADP-ribosylation factor 1 (ARF1) and subsequent phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] Additionally, OR51E2 activation has been shown to induce an increase in intracellular calcium concentration ([Ca2+]) and modulate cyclic AMP (cAMP) levels.[7]

OR51E2 Signaling Cascade

Experimental Protocols

To facilitate further research into the SAR of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Luciferase Reporter Gene Assay for OR51E2 Activation

This assay measures the activation of OR51E2 by quantifying the expression of a reporter gene (luciferase) under the control of a cyclic AMP (cAMP) response element (CRE).

1. Cell Culture and Transfection:

-

Culture Hana3A or HEK293 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 96-well plates at a density that will result in 50-80% confluency at the time of transfection.[8][9]

-

Transfect cells with plasmids encoding for OR51E2, a CRE-driven firefly luciferase, and a constitutively expressed Renilla luciferase (for normalization) using a suitable transfection reagent.[9][10]

2. Compound Stimulation:

-

24 hours post-transfection, replace the culture medium with a stimulation medium (e.g., HBSS with 10 mM HEPES and 5 mM glucose).[8]

-

Prepare serial dilutions of this compound and its analogs in the stimulation medium.

-

Add the compound dilutions to the cells and incubate for a defined period (e.g., 4-6 hours) at 37°C.[11]

3. Luciferase Activity Measurement:

-

Lyse the cells using a lysis buffer.[12]

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[12][13]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Luciferase Assay Workflow

cAMP Assay

This assay directly measures the changes in intracellular cAMP levels upon OR51E2 activation.

1. Cell Preparation:

-

Culture and seed cells expressing OR51E2 in 96-well plates as described for the luciferase assay.

2. Compound Treatment and Cell Lysis:

-

Treat cells with various concentrations of this compound or its analogs in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for a specific time.

-

Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

-

Use a competitive immunoassay kit (e.g., HTRF or luminescence-based) to quantify cAMP levels according to the manufacturer's instructions.[8]

-

The signal is typically inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates from the standard curve and plot against the compound concentration to obtain a dose-response curve.

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following OR51E2 activation.

1. Cell Loading:

-

Culture and seed cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.[14][15]

2. Compound Addition and Signal Detection:

-

Prepare dilutions of this compound and its analogs.

-

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.[16]

-

Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.[16]

3. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a promising area of research with implications for both the fragrance industry and drug discovery. The olfactory receptor OR51E2 has been identified as a key biological target, and its activation triggers a complex signaling cascade involving Gβγ, PI3Kγ, ARF1, ERK1/2, cAMP, and Ca2+. While this guide provides a comprehensive overview of the current knowledge and detailed experimental protocols, a significant gap remains in the availability of specific quantitative data for this compound and its direct analogs. Future research should focus on:

-

Quantitative SAR studies: Systematically synthesizing and testing a series of this compound analogs to determine their binding affinities and functional activities at the OR51E2 receptor.

-

Elucidation of biased agonism: Investigating whether different methyl ionone isomers can differentially activate the various downstream signaling pathways of OR51E2.

-

In vivo studies: Exploring the physiological and potential therapeutic effects of this compound and its analogs in relevant animal models.

By addressing these research gaps, a more complete understanding of the intricate relationship between the structure of this compound and its biological activity can be achieved, paving the way for the development of novel fragrances and therapeutics.

References

- 1. This compound (1335-46-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Buy this compound (EVT-1183810) | 1322-70-9 [evitachem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]